(3-Methylpenta-1,4-dien-1-yl)benzene
CAS No.: 109898-19-3
Cat. No.: VC19187858
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109898-19-3 |
|---|---|
| Molecular Formula | C12H14 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 3-methylpenta-1,4-dienylbenzene |
| Standard InChI | InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3 |
| Standard InChI Key | GFCADLFHRDMBEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=C)C=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (3-Methylpenta-1,4-dien-1-yl)benzene is C₁₂H₁₄, with a molecular weight of 158.24 g/mol . The compound’s structure consists of a benzene ring linked to a 3-methylpenta-1,4-dienyl chain, which features two conjugated double bonds and a methyl branch (Figure 1).
Key Structural Identifiers:
-
IUPAC Name: 3-Methylpenta-1,4-dienylbenzene
-
SMILES: CC(C=C)C=CC1=CC=CC=C1
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data are critical for structural elucidation:
-
¹H NMR: Signals for the benzene protons appear as a multiplet at δ 7.20–7.40 ppm, while the alkenyl protons resonate as distinct doublets between δ 5.00–6.50 ppm .
-
¹³C NMR: The sp² carbons of the benzene ring are observed at δ 125–140 ppm, and the alkenyl carbons appear at δ 115–130 ppm .
-
Mass Spectrometry: The molecular ion peak ([M]⁺) is observed at m/z 158.24, with fragmentation patterns consistent with alkenylbenzene derivatives .
Synthesis and Reaction Chemistry
Primary Synthesis Routes
The synthesis of (3-Methylpenta-1,4-dien-1-yl)benzene typically involves cross-coupling reactions or alkenylation processes:
Suzuki-Miyaura Cross-Coupling
Reaction Conditions:
Alkenylation of Benzene Derivatives
An alternative approach involves the alkenylation of benzene using 3-methylpenta-1,4-diene in the presence of Lewis acids such as AlCl₃. This method offers moderate yields (40–50%) but requires stringent temperature control .
Byproduct Formation in Organic Reactions
The compound is occasionally observed as a byproduct in Diels-Alder reactions and Grignard alkylations. For example, in a study on Lewis acid-catalyzed cycloadditions, (3-Methylpenta-1,4-dien-1-yl)benzene formed during the reaction of aryl allenes with acrylates .
Physicochemical Properties
Physical State and Stability
-
Physical State: Colorless liquid at room temperature.
-
Boiling Point: Estimated at 220–230°C (extrapolated from analogous alkenylbenzenes).
-
Solubility: Miscible with organic solvents (e.g., THF, DCM) but insoluble in water .
Reactivity Profile
The conjugated diene system renders the compound susceptible to electrophilic additions and cycloadditions:
-
Diels-Alder Reactivity: Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bonds to yield 3-methylpentylbenzene .
Applications in Organic Synthesis
Intermediate for Complex Molecules
The compound’s dual functionality (aromatic ring + diene) makes it valuable in synthesizing:
-
Natural Product Analogues: Used in the construction of terpenoid backbones .
-
Pharmaceutical Intermediates: Key precursor in antimalarial and anticancer drug candidates .
Catalytic Asymmetric Reactions
In copper-catalyzed asymmetric allylic alkylations, (3-Methylpenta-1,4-dien-1-yl)benzene serves as a substrate to generate chiral dienes with >90% enantiomeric excess (ee) .
Example Reaction:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume